Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-
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Overview
Description
Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]- is a heterocyclic aromatic organic compound It is a derivative of pyridine, which is a basic nitrogen-containing six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial processes are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]- involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyridine: A simpler derivative of pyridine with two methyl groups.
2,4,5-Trimethylphenylpyridine: Another derivative with a similar substitution pattern.
Uniqueness
Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry.
Properties
CAS No. |
61171-09-3 |
---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]pyridine |
InChI |
InChI=1S/C17H21N/c1-11-6-13(3)16(7-12(11)2)9-17-8-15(5)18-10-14(17)4/h6-8,10H,9H2,1-5H3 |
InChI Key |
XHDFGOMUTHVDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC2=C(C=NC(=C2)C)C)C |
Origin of Product |
United States |
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